Cdp-star

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

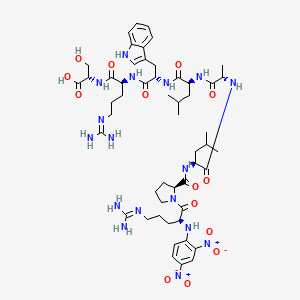

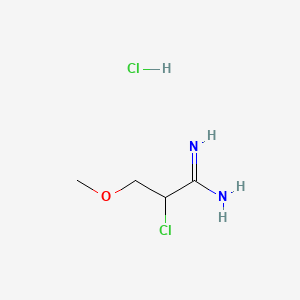

CDP-Star, also known as Disodium 2-chloro-5-(4-methoxyspiro [1,2-dioxetane-3,2′-(5-chlorotricyclo [3.3.1.13.7]decan])-4-yl]-1-phenyl phosphate , is a chemiluminescent substrate for alkaline phosphatase. It enables extremely sensitive and fast detection of biomolecules by producing visible light which is recorded on X-ray film or Lumi-Film .

Molecular Structure Analysis

The molecular formula of this compound is C18H19Cl2O7Na2P . Its molecular weight is 495.20 . The exact molecular structure is not provided in the search results.

Chemical Reactions Analysis

This compound is used for the detection of alkaline phosphatase and alkaline phosphatase conjugates either in solution or on solid supports . The reaction involves the formation of the meta-stable dioxetane phenolate anion which decomposes and emits light at 466 nm .

Physical And Chemical Properties Analysis

This compound is supplied as a 0.25 mM ready-to-use aqueous solution . It functions on both neutrally-charged and positively-charged nylon, giving the reagent added application versatility .

Aplicaciones Científicas De Investigación

Liquid Hybridization and Solid Phase Detection for MicroRNA Detection :

- Li et al. (2016) discussed a method for detecting microRNAs in plants and animals, using a strategy involving liquid hybridization and solid phase detection (LHSPD). This method employs chemiluminescent detection with digoxigenin (DIG)-labeled or biotin-labeled oligonucleotide probes, showing sensitivity to as low as 0.01–0.25 fmol for DIG-CDP Star, a system including disodium 2-chloro-5-(4-methoxyspiro{1,2-dioxetane-3,2′-(5′-chloro)tricyclo[3.3.1.13,7]decan}-4-yl)phenyl phosphate.

- The method is notable for its ability to detect very small amounts of miRNA and distinguish between sequences with one-base differences, offering potential for sensitive and accurate analysis in biological research (Li et al., 2016).

Chemiluminescent Sensing of Intracellular Al3+ :

- Tian et al. (2020) explored the use of CDP-star in the context of chemiluminescent (CL) sensing. Their study focused on the phosphatase mimetic activity of cerium oxide nanoparticles (nanoceria) using this compound as the CL substrate. This approach allowed for the highly sensitive and selective detection of Al3+ ions, with a detection limit of 10 nM.

- The method's utility in complex biological samples, including the detection of intracellular Al3+, highlights its potential for sensitive biochemical assays and environmental monitoring (Tian et al., 2020).

Research of Chemiluminescent Assay of Alkaline Phosphatase :

- Zong's 2012 study investigated the enzymatic dephosphorylation of this compound by alkaline phosphatase (ALP), leading to continuous light emission. Optimal conditions for ALP determination were established using this compound.

- The method demonstrated higher rapidity, sensitivity, and reproducibility compared to traditional colorimetric methods. This signifies the utility of this compound in developing high-throughput biochemical analysis methods (Zong, 2012).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

CDP-Star is a versatile tool in research and development, particularly in the field of biochemistry and molecular biology. It is used in a variety of membrane-based applications, including Northern, Southern, and Western blotting applications . It can also be used in solution-based assays . The future directions of this compound largely depend on the advancements in these fields and the development of new techniques and applications.

Propiedades

| 160081-62-9 | |

Fórmula molecular |

C18H19Cl2Na2O7P |

Peso molecular |

495.2 g/mol |

Nombre IUPAC |

disodium;[4-chloro-3-(1-chloro-3'-methoxyspiro[adamantane-4,4'-dioxetane]-3'-yl)phenyl] phosphate |

InChI |

InChI=1S/C18H21Cl2O7P.2Na/c1-24-18(14-6-13(2-3-15(14)19)25-28(21,22)23)17(26-27-18)11-4-10-5-12(17)9-16(20,7-10)8-11;;/h2-3,6,10-12H,4-5,7-9H2,1H3,(H2,21,22,23);;/q;2*+1/p-2 |

Clave InChI |

UKWLRLAKGMZXJC-UHFFFAOYSA-L |

SMILES |

COC1(C2(C3CC4CC2CC(C4)(C3)Cl)OO1)C5=C(C=CC(=C5)OP(=O)([O-])[O-])Cl.[Na+].[Na+] |

SMILES canónico |

COC1(C2(C3CC4CC2CC(C4)(C3)Cl)OO1)C5=C(C=CC(=C5)OP(=O)([O-])[O-])Cl.[Na+].[Na+] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-Cyclopentanediol,4,5-difluoro-,monoacetate,[1S-(1-alpha-,3-alpha-,4-bta-,5-bta-)]-(9CI)](/img/no-structure.png)

![Ethyl 3-aminofuro[3,2-b]pyridine-2-carboxylate](/img/structure/B575101.png)

![5H-2,8-Methano[1,3]oxazolo[3,2-a]pyridine](/img/structure/B575117.png)